3-[(4-chlorophenoxy)methyl]-N-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)benzamide
CAS No.: 438229-97-1
Cat. No.: VC14639934
Molecular Formula: C22H18ClN3O3
Molecular Weight: 407.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 438229-97-1 |
|---|---|
| Molecular Formula | C22H18ClN3O3 |
| Molecular Weight | 407.8 g/mol |
| IUPAC Name | 3-[(4-chlorophenoxy)methyl]-N-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)benzamide |
| Standard InChI | InChI=1S/C22H18ClN3O3/c1-14-10-15(2)26(22(28)20(14)12-24)25-21(27)17-5-3-4-16(11-17)13-29-19-8-6-18(23)7-9-19/h3-11H,13H2,1-2H3,(H,25,27) |
| Standard InChI Key | XHUNWXYATVKWHU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C(=O)N1NC(=O)C2=CC=CC(=C2)COC3=CC=C(C=C3)Cl)C#N)C |
Introduction
3-[(4-chlorophenoxy)methyl]-N-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry. It belongs to the class of substituted benzamide derivatives, which are known for their diverse biological activities. The compound's structure features a chlorophenyl group, a pyridine moiety, and a cyano group, contributing to its potential efficacy in various therapeutic areas.
Synthesis Methods
The synthesis of 3-[(4-chlorophenoxy)methyl]-N-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)benzamide typically involves multi-step organic synthesis techniques. Starting materials such as 4-chlorobenzyl alcohol and appropriate pyridine derivatives are reacted under controlled conditions. The use of catalysts or specific solvents may further optimize the yield and purity of the final product.
Synthesis Steps:
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Preparation of Starting Materials: Synthesis of pyridine derivatives and chlorobenzyl alcohol.
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Coupling Reaction: Reaction of the pyridine derivative with chlorobenzyl alcohol under controlled conditions.
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Purification: Recrystallization or chromatography to achieve high purity.
Biological Activities and Potential Applications
Research indicates that compounds with similar structures exhibit activity against various biological targets, including those involved in cancer and inflammatory pathways. The cyano group may enhance binding affinity through hydrogen bonding or π-stacking interactions with target proteins.
Potential Therapeutic Areas:
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Cancer: Potential activity against cancer-related pathways.
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Inflammation: Possible anti-inflammatory effects.
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Neurological Disorders: Potential dual action on neurological pathways.
Comparison with Similar Compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-chlorophenyl)-2-{[4-(4-methoxyphenyl)-5-methylthiazolyl]methyl}acetamide | Thiazole moiety | Antimicrobial |
| 4-chloro-N-(4-pyrrolidin-3-ylphenyl)benzamide | Pyrrolidine ring | Anticonvulsant |
| N-(3-cyano-4-methylphenyl)-2-{[5-(trifluoromethyl)thiazolyl]methyl}acetamide | Thiazole and trifluoromethyl group | Anticancer |
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